(S)-1-amino-2-methyl-1-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties.Scientific Research Applications
It has been used in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes, particularly for the production of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Studies on the N-demethylation of tertiary amines like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates have been conducted to understand isotope effects in enzymatic reactions (Abdel-Monem, 1975).
Research on intravenous self-administration of related compounds like (-)-cathinone and 2-amino-1-(2,5-dimethoxy-4-methyl)phenylpropane in rhesus monkeys has been carried out to study their reinforcing effects (Yanagita, 1986).
The synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol has been described, which illustrates its utility in producing structurally complex molecules (Dufrasne & Néve, 2005).
It's been applied in the metabolic engineering of Escherichia coli for the production of biofuels like 2-methylpropan-1-ol (isobutanol), demonstrating its relevance in bioengineering and renewable energy research (Bastian et al., 2011).
The compound has also been involved in the synthesis of 1-aminopropan-2-ols with anti-malaria parasite activities, showcasing its potential in medicinal chemistry and drug development (Robin et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact, as well as appropriate handling and disposal procedures.
Future Directions
This involves identifying areas where further research on the compound could be beneficial, such as potential applications, unresolved questions about its behavior, or new methods of synthesis.
For a specific compound, you would need to consult the relevant scientific literature. Databases like PubMed for biomedical literature, Web of Science for various scientific disciplines, and SciFinder for chemical information would be useful resources. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. It’s also important to critically evaluate the sources of your information to ensure they are reliable.
properties
IUPAC Name |
(1S)-1-amino-2-methyl-1-phenylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPSIGKWYUNJZ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C1=CC=CC=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-amino-2-methyl-1-phenylpropan-2-ol |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.